Trimethyl benzene-1,2,3-trisulfonate

Description

1,2,3-Trimethylbenzene (CAS 526-73-8), also systematically named benzene-1,2,3-trimethyl, is a trimethyl-substituted aromatic hydrocarbon. It is one of three structural isomers of trimethylbenzene, distinguished by the positions of its methyl groups on the benzene ring. This compound is primarily used in industrial applications as a solvent, intermediate in chemical synthesis, and component in fuel additives . For clarity, this article focuses on 1,2,3-trimethylbenzene and its comparison with isomers 1,2,4-trimethylbenzene (CAS 95-63-6) and 1,3,5-trimethylbenzene (CAS 108-67-8, mesitylene) .

Properties

CAS No. |

142086-53-1 |

|---|---|

Molecular Formula |

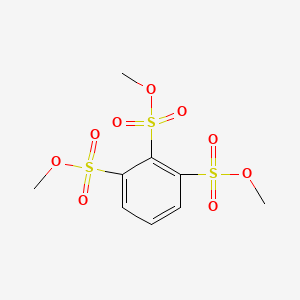

C9H12O9S3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

trimethyl benzene-1,2,3-trisulfonate |

InChI |

InChI=1S/C9H12O9S3/c1-16-19(10,11)7-5-4-6-8(20(12,13)17-2)9(7)21(14,15)18-3/h4-6H,1-3H3 |

InChI Key |

JHPMVAMSLQHBCM-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)C1=C(C(=CC=C1)S(=O)(=O)OC)S(=O)(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trimethyl benzene-1,2,3-trisulfonate typically involves the sulfonation of 1,2,3-trimethylbenzene. The reaction is carried out using sulfur trioxide or chlorosulfonic acid as sulfonating agents under controlled conditions to ensure the selective introduction of sulfonate groups at the desired positions on the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through crystallization or distillation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Trimethyl benzene-1,2,3-trisulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

Substitution: Electrophilic substitution reactions can occur at the methyl or sulfonate positions, leading to the formation of new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfinate derivatives, and various substituted benzene compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Trimethyl benzene-1,2,3-trisulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Research explores its potential as a drug delivery agent and its role in the development of new pharmaceuticals.

Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethyl benzene-1,2,3-trisulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins or other biomolecules, influencing their structure and function. The pathways involved include enzyme inhibition, receptor binding, and modulation of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical Identity and Structural Differences

The positional arrangement of methyl groups significantly impacts physical properties and reactivity. For example, 1,3,5-trimethylbenzene (mesitylene) exhibits higher symmetry, leading to a higher melting point and stability compared to its isomers .

Toxicological and Environmental Profiles

Non-Cancer Effects

- 1,2,3-Trimethylbenzene: Limited data, but animal studies suggest liver and kidney toxicity at high doses .

- 1,2,4-Trimethylbenzene : EPA IRIS identifies a reference concentration (RfC) of 0.03 mg/m³ for chronic inhalation exposure, citing respiratory and neurological effects .

- 1,3,5-Trimethylbenzene : Lower toxicity compared to other isomers; primarily associated with mild irritant effects .

Carcinogenicity

None of the isomers are classified as carcinogens by major agencies.

Environmental Persistence

All isomers exhibit moderate volatility and low water solubility, increasing their persistence in air. 1,2,4-Trimethylbenzene is more frequently detected in urban atmospheres due to its use in fuels .

Regulatory and Industrial Context

- 1,3,5-Trimethylbenzene: Listed with synonyms like "mesitylene" in emergency guidelines, reflecting its widespread industrial use .

- Mixed Isomers (CAS 25551-13-7): Subject to cumulative risk assessments in occupational settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.